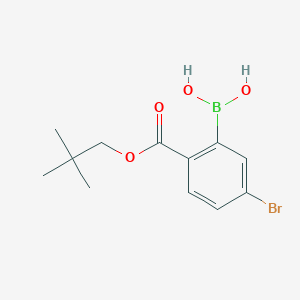
Acide 5-bromo-2-(néopentyloxycarbonyl)phénylboronique
Vue d'ensemble
Description
5-Bromo-2-(neopentyloxycarbonyl)phenylboronic acid is a useful research compound. Its molecular formula is C12H16BBrO4 and its molecular weight is 314.97 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2-(neopentyloxycarbonyl)phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-(neopentyloxycarbonyl)phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Médecine : Synthèse et développement de médicaments
Ce composé est un dérivé d'acide boronique, une classe de composés reconnus pour leur utilité dans la synthèse de divers produits pharmaceutiques. La présence de l'atome de brome en fait un précurseur précieux dans les réactions de couplage de Suzuki, une méthode fréquemment utilisée pour créer des liaisons carbone-carbone en chimie médicinale . Cela peut conduire au développement de nouveaux médicaments, en particulier dans le domaine de la thérapie anticancéreuse où les composés contenant du bore sont explorés pour leur utilisation potentielle en capture de neutrons par le bore (BNCT) .
Science des matériaux : Fabrication de matériaux avancés
En science des matériaux, l'acide 5-bromo-2-(néopentyloxycarbonyl)phénylboronique peut être utilisé pour modifier les propriétés de surface des matériaux. Son groupe acide boronique peut former des liaisons covalentes stables avec d'autres composés organiques, permettant la création de nouveaux matériaux aux caractéristiques spécifiques, telles qu'une durabilité accrue ou une conductivité électrique améliorée .
Synthèse chimique : Développement de réactions organiques
Ce composé joue un rôle important dans la synthèse organique, en particulier dans les réactions de couplage croisé comme le couplage de Suzuki-Miyaura, qui est essentiel pour la construction de molécules organiques complexes. Son utilité dans la création de structures biaryles est précieuse pour la synthèse de produits naturels, d'agrochimiques et de matériaux électroniques organiques .
Chimie analytique : Capteurs chimiques
Les acides boroniques sont connus pour interagir avec les diols et les anions, ce qui les rend utiles dans le développement de capteurs chimiquesL'this compound pourrait être utilisé dans la conception de capteurs qui détectent les sucres ou d'autres analytes biologiques, aidant au diagnostic et à la recherche biochimique .
Agriculture : Développement de pesticides et d'herbicides
Bien que les applications directes en agriculture ne soient pas bien documentées pour ce composé spécifique, les acides boroniques, en général, ont été explorés pour leur utilisation potentielle dans le développement de nouvelles classes de pesticides et d'herbicides. Leur capacité à perturber les processus biologiques chez les ravageurs pourrait être exploitée pour protéger les cultures sans nuire à l'environnement .
Sciences de l'environnement : Rémédiation de la pollution
Les dérivés d'acide boronique sont étudiés pour leur capacité à se lier à divers polluants environnementaux, tels que les métaux lourds et les contaminants organiquesL'this compound pourrait contribuer à la synthèse de matériaux qui captent et éliminent les polluants de l'eau et du sol, contribuant ainsi à atténuer les dommages environnementaux .
Mécanisme D'action
Mode of Action
It’s worth noting that boronic acids are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group .
Biochemical Pathways
The compound’s involvement in suzuki-miyaura cross-coupling reactions suggests it may play a role in the synthesis of various organic compounds .
Result of Action
Given its potential role in suzuki-miyaura cross-coupling reactions, it may contribute to the formation of new carbon-carbon bonds in organic compounds .
Action Environment
It’s worth noting that boronic acids, in general, are stable and environmentally benign .
Propriétés
IUPAC Name |
[5-bromo-2-(2,2-dimethylpropoxycarbonyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BBrO4/c1-12(2,3)7-18-11(15)9-5-4-8(14)6-10(9)13(16)17/h4-6,16-17H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQQZEMAZQNSCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)Br)C(=O)OCC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BBrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1309980-79-7 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1309980-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


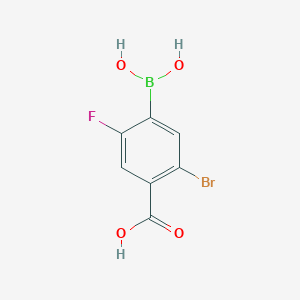
![[2,3'-Bipyridine]-5-carboxylic acid](/img/structure/B1522089.png)
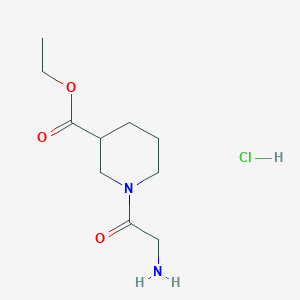
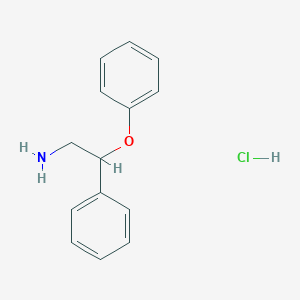
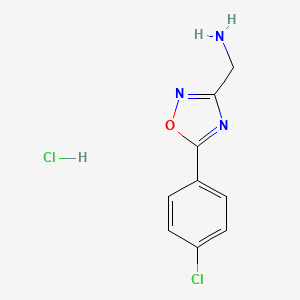

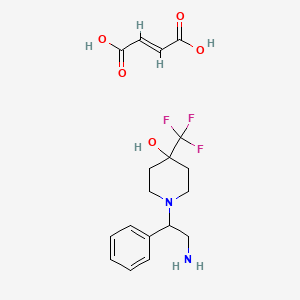
![Benzyl 4-[(3-{[(tert-butoxy)carbonyl]amino}propyl)amino]piperidine-1-carboxylate](/img/structure/B1522096.png)
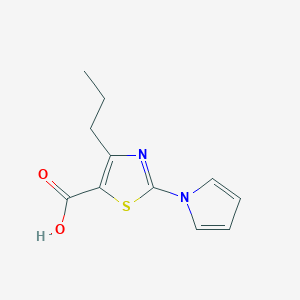
![1-[(Tert-butoxy)carbonyl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B1522099.png)



![1-{[4-(Aminomethyl)phenyl]methyl}-1,2-dihydropyridin-2-one hydrochloride](/img/structure/B1522108.png)
